

Physical properties of 3-Iodo-N-methylbenzenamine

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Compound of Interest

Compound Name: **3-Iodo-N-methylbenzenamine**

Cat. No.: **B1600550**

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An In-Depth Technical Guide to the Physicochemical Properties of **3-Iodo-N-methylbenzenamine**

Introduction

3-Iodo-N-methylbenzenamine, also known as 3-Iodo-N-methylaniline (CAS No. 61829-42-3), is an organoiodine compound and a substituted aniline derivative.^[1] Its structure, featuring an iodine atom and an N-methylamino group on a benzene ring, makes it a valuable intermediate and building block in synthetic organic chemistry. The strategic placement of the iodo- and methylamino- groups allows for diverse chemical transformations, particularly in the development of pharmaceuticals and advanced materials where precise molecular architectures are paramount.

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed overview of the core physical and chemical properties of **3-Iodo-N-methylbenzenamine**, outlines robust experimental protocols for their determination, and offers insights into the rationale behind these characterization techniques. The information presented herein is synthesized from established chemical data sources and standard laboratory practices, providing a self-validating framework for handling and characterizing this compound.

Section 1: Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. These parameters dictate storage conditions, solvent selection, reaction setup, and purification strategies. While extensive experimental data for **3-Iodo-N-methyl-benzenamine** is not universally published, the following table summarizes its key known and computationally predicted properties.

Table 1: Summary of Physicochemical Data for **3-Iodo-N-methyl-benzenamine**

Property	Value	Source
CAS Number	61829-42-3	ChemScene[1]
Molecular Formula	C ₇ H ₈ IN	ChemScene[1]
Molecular Weight	233.05 g/mol	ChemScene[1]
Appearance	Not explicitly reported; likely a liquid or low-melting solid.	General chemical knowledge
Melting Point	Data not available in searched sources.	
Boiling Point	Data not available in searched sources.	
Solubility	Insoluble in water.[2][3] (Inferred from similar compounds)	Fisher Scientific[2], ChemicalBook[3]
LogP (predicted)	2.3329	ChemScene[1]
Topological Polar Surface Area (TPSA)	12.03 Å ²	ChemScene[1]

Expert Insight: The predicted LogP value of 2.3329 suggests that **3-Iodo-N-methyl-benzenamine** is significantly more lipophilic than it is hydrophilic, corroborating the expected insolubility in water and indicating good solubility in common organic solvents like dichloromethane, ethyl acetate, and tetrahydrofuran.

Section 2: Spectroscopic Profile and Structural Characterization

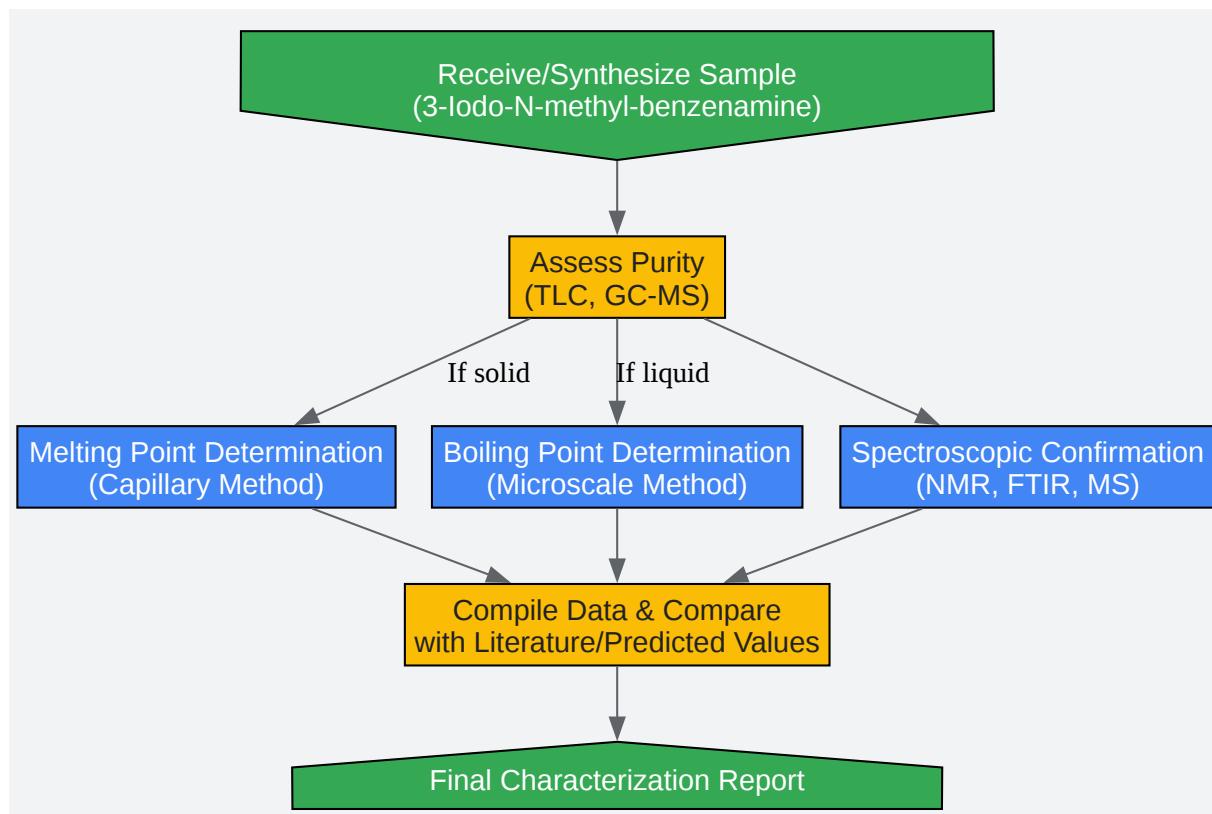
Spectroscopic analysis is essential for verifying the identity and purity of a chemical compound. The key structural features of **3-Iodo-N-methyl-benzenamine** give rise to a predictable spectroscopic signature.

Caption: Key functional groups of **3-Iodo-N-methyl-benzenamine** and their expected spectroscopic signals.

- ^1H NMR: The proton NMR spectrum is expected to show a singlet for the N-methyl group ($\text{N}-\text{CH}_3$) around 2.8-3.0 ppm. The aromatic protons will appear as complex multiplets in the aromatic region (~6.5-7.5 ppm). A broad singlet corresponding to the N-H proton may also be visible.
- ^{13}C NMR: The carbon NMR spectrum will display seven distinct signals: one for the methyl carbon and six for the aromatic carbons, with the carbon atom bonded to the iodine ($\text{C}-\text{I}$) being significantly shifted due to the heavy atom effect.
- FTIR: The infrared spectrum should exhibit a characteristic N-H stretching band around 3400 cm^{-1} . Aromatic C-H stretches will appear just above 3000 cm^{-1} , and the C-N stretching vibration will be present in the fingerprint region.
- Mass Spectrometry: The mass spectrum will show a prominent molecular ion (M^+) peak at $\text{m/z} = 233$. The isotopic pattern will be characteristic of a compound containing one iodine atom.

Section 3: Experimental Determination of Physical Properties

The following protocols describe standard, reliable methods for determining the primary physical properties of a novel or uncharacterized organic compound like **3-Iodo-N-methyl-benzenamine**. These methods are designed to be self-validating through calibration and precise measurement.



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Sources

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Phone: (601) 213-4426
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